Dersimelagon
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Overview
Description
Dersimelagon is a novel synthetic, orally administered, non-peptide small molecule that acts as a selective agonist for the melanocortin-1 receptor. It is primarily being investigated for its potential to prevent phototoxicity in patients with erythropoietic protoporphyria and X-linked protoporphyria . These conditions are characterized by painful reactions to sunlight due to the accumulation of protoporphyrin IX in the skin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dersimelagon is synthesized through a multi-step chemical process. The synthesis involves the formation of a piperidine-4-carboxylic acid derivative, which is then coupled with a pyrrolidine-3-carbonyl compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions: Dersimelagon undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, hydroxides, and amines; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Dersimelagon has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of melanocortin-1 receptor agonists on various chemical reactions and pathways.
Mechanism of Action
Dersimelagon exerts its effects by selectively binding to and activating the melanocortin-1 receptor. This receptor is involved in regulating skin pigmentation and has anti-inflammatory and anti-fibrotic effects . Upon activation, this compound increases the production of eumelanin, a type of skin pigment that provides protection against ultraviolet radiation . The molecular targets and pathways involved include the melanocortin-1 receptor and downstream signaling pathways that modulate skin pigmentation and inflammation .
Comparison with Similar Compounds
Afamelanotide: Another melanocortin-1 receptor agonist used to treat erythropoietic protoporphyria.
Bremelanotide: A melanocortin receptor agonist used for different therapeutic purposes, such as treating hypoactive sexual desire disorder.
Uniqueness of Dersimelagon: this compound is unique in its specific targeting of the melanocortin-1 receptor and its potential to prevent phototoxicity in patients with erythropoietic protoporphyria and X-linked protoporphyria. Its oral administration and selective action make it a promising candidate for further research and development .
Properties
CAS No. |
1835256-48-8 |
---|---|
Molecular Formula |
C36H45F4N3O5 |
Molecular Weight |
675.8 g/mol |
IUPAC Name |
1-[2-[(3S,4R)-1-[(3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl]-4-(methoxymethyl)pyrrolidin-3-yl]-5-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C36H45F4N3O5/c1-47-21-25-18-42(19-30(25)29-12-9-26(36(38,39)40)17-32(29)41-15-13-24(14-16-41)33(44)45)34(46)35(37)22-43(27-5-3-4-6-27)20-31(35)23-7-10-28(48-2)11-8-23/h7-12,17,24-25,27,30-31H,3-6,13-16,18-22H2,1-2H3,(H,44,45)/t25-,30+,31+,35+/m1/s1 |
InChI Key |
MUNWOYRHJPWQNE-GMFUQMJFSA-N |
SMILES |
COCC1CN(CC1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)C4(CN(CC4C5=CC=C(C=C5)OC)C6CCCC6)F |
Isomeric SMILES |
COC[C@H]1CN(C[C@@H]1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)[C@@]4(CN(C[C@H]4C5=CC=C(C=C5)OC)C6CCCC6)F |
Canonical SMILES |
COCC1CN(CC1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)C4(CN(CC4C5=CC=C(C=C5)OC)C6CCCC6)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dersimelagon; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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